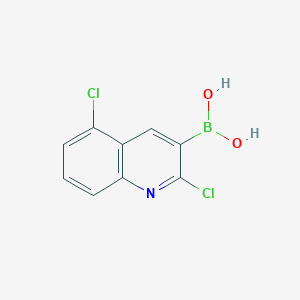

2,5-Dichloroquinolin-3-ylboronic acid

Description

Significance of Boronic Acids in Modern Synthetic Chemistry

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable reagents in contemporary organic synthesis. Their stability, low toxicity, and ease of handling have contributed to their widespread adoption. The most notable application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction's tolerance of a wide variety of functional groups has made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Beyond the Suzuki-Miyaura coupling, boronic acids participate in a range of other important transformations, including Chan-Lam coupling for C-N and C-O bond formation, and additions to carbonyls and imines. Their ability to form reversible covalent complexes with diols is also leveraged in sensing and materials science.

The Quinoline (B57606) Scaffold as a Privileged Heterocycle in Chemical Research

The quinoline framework, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.goveurekaselect.comnih.govconsensus.app This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. The structural rigidity, aromatic nature, and the presence of a nitrogen atom in the quinoline core allow for diverse interactions with biological targets. Consequently, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govnih.gov The synthetic accessibility and the potential for functionalization at various positions on the quinoline ring further enhance its appeal to medicinal chemists for the development of novel therapeutic agents. eurekaselect.comnih.gov

Overview of Halogenated Quinoline Derivatives in Synthetic Strategies

The introduction of halogen atoms onto the quinoline scaffold provides a powerful handle for synthetic chemists to modulate the electronic properties and reactivity of the molecule. rsc.org Halogen substituents can influence the biological activity of a compound through various mechanisms, including altering its lipophilicity, metabolic stability, and binding interactions with target proteins. From a synthetic standpoint, halogens, particularly chlorine and bromine, serve as versatile functional groups for further elaboration. They are excellent leaving groups in nucleophilic aromatic substitution reactions and are key participants in a wide array of transition metal-catalyzed cross-coupling reactions. mt.com This dual role of halogens—as modulators of bioactivity and as synthetic linchpins—makes halogenated quinolines highly valuable intermediates in the construction of complex molecular targets. rsc.orgrsc.org

Research Context and Scope of 2,5-Dichloroquinolin-3-ylboronic Acid as a Building Block

While specific research exclusively focused on 2,5-dichloroquinolin-3-ylboronic acid is not extensively documented in publicly available literature, its importance can be inferred from the established utility of its constituent parts. The presence of two chlorine atoms at the 2- and 5-positions of the quinoline ring offers distinct opportunities for selective functionalization. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution, while the chlorine at the 5-position is more amenable to modification via other synthetic routes. The boronic acid group at the 3-position is strategically placed to participate in cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. This trifunctional nature makes 2,5-dichloroquinolin-3-ylboronic acid a highly versatile building block for creating libraries of complex quinoline derivatives for screening in drug discovery and materials science.

Table 1: Potential Synthetic Transformations of 2,5-Dichloroquinolin-3-ylboronic Acid

| Functional Group | Position | Potential Reactions |

| Boronic Acid | 3 | Suzuki-Miyaura Coupling, Chan-Lam Coupling, Oxidation |

| Chlorine | 2 | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions |

| Chlorine | 5 | Cross-Coupling Reactions, Reductive Dehalogenation |

Strategic Importance of Boronated Dichloroquinolines in Complex Molecule Assembly

The strategic value of boronated dichloroquinolines, such as 2,5-dichloroquinolin-3-ylboronic acid, lies in their potential for sequential and site-selective cross-coupling reactions. The differential reactivity of the C-Cl bonds at the 2- and 5-positions, coupled with the reactivity of the C-B bond at the 3-position, allows for a programmed approach to the synthesis of highly substituted quinolines. For instance, a Suzuki-Miyaura coupling could be performed at the 3-position, followed by a nucleophilic substitution at the 2-position, and finally another cross-coupling reaction at the 5-position. This stepwise functionalization enables the precise construction of complex molecules with a high degree of structural diversity, which is a critical aspect of modern drug discovery and the development of novel organic materials. nih.govsteeronresearch.comnih.gov

Properties

Molecular Formula |

C9H6BCl2NO2 |

|---|---|

Molecular Weight |

241.87 g/mol |

IUPAC Name |

(2,5-dichloroquinolin-3-yl)boronic acid |

InChI |

InChI=1S/C9H6BCl2NO2/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(12)13-8/h1-4,14-15H |

InChI Key |

QWNKXNRJVMZTKA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=CC=C2Cl)N=C1Cl)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dichloroquinolin 3 Ylboronic Acid

Direct C-H Boronation Approaches to Quinolines

Direct C-H boronation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds, offering an atom-economical alternative to traditional cross-coupling strategies that require pre-functionalized starting materials. The application of this methodology to quinolines, however, is complicated by the inherent reactivity and regioselectivity challenges posed by the heterocyclic system.

Transition Metal-Catalyzed C-H Activation for Boron Introduction

Iridium-catalyzed C-H borylation has become a prominent method for the synthesis of aryl and heteroaryl boronic esters. The most common catalytic system involves an iridium(I) precursor, such as [Ir(cod)Cl]₂ or [Ir(OMe)(cod)]₂, and a bipyridine-based ligand. The reaction typically employs bis(pinacolato)diboron (B₂pin₂) as the boron source.

The regioselectivity of iridium-catalyzed C-H borylation of quinolines is governed by a combination of steric and electronic factors. rsc.orgresearchgate.netnih.gov Generally, the most sterically accessible C-H bonds are preferentially functionalized. In the case of substituted quinolines, borylation often occurs at the carbocyclic ring, avoiding the more sterically hindered positions near the nitrogen atom and existing substituents. For instance, in many 2-substituted quinolines, borylation is directed towards the C5, C6, C7, or C8 positions.

However, for more sterically congested quinoline (B57606) substrates, borylation at the C3 position of the pyridine (B92270) ring can be achieved, although this may necessitate more forcing reaction conditions. The electronic nature of the substituents also plays a crucial role; electron-withdrawing groups can influence the acidity of C-H bonds, thereby affecting the site of borylation. rsc.orgresearchgate.net

A general representation of the iridium-catalyzed C-H borylation of a substituted quinoline is shown below:

Table 1: Representative Conditions for Iridium-Catalyzed C-H Borylation of Heterocycles

| Catalyst Precursor | Ligand | Boron Source | Solvent | Temperature (°C) |

| [Ir(cod)Cl]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | B₂pin₂ | Octane | 80-100 |

| [Ir(OMe)(cod)]₂ | 3,4,7,8-tetramethyl-1,10-phenanthroline | B₂pin₂ | Cyclohexane | 80 |

This table presents generally employed conditions and may require optimization for specific substrates like 2,5-dichloroquinoline (B1298112).

Ligand Design and Optimization in Direct Boronation of Dichloroquinolines

The choice of ligand is critical in controlling the regioselectivity of the C-H borylation reaction. While standard bipyridine ligands often favor borylation at the most sterically accessible positions, the development of specialized ligands can steer the reaction towards otherwise disfavored sites. For instance, the use of a silica-supported monodentate phosphine (B1218219) ligand (Silica-SMAP) with an iridium catalyst has been shown to direct the borylation of 2-substituted quinolines to the C8 position, a site that is typically difficult to functionalize directly. researchgate.net

For achieving C3-selectivity in the borylation of 2,5-dichloroquinoline, a ligand that can overcome the steric hindrance at the C2 position and the electronic deactivation of the pyridine ring would be necessary. Ligand design strategies could involve the incorporation of features that promote a specific orientation of the quinoline substrate at the metal center, thereby favoring C-H activation at the C3 position. Factors such as the bite angle, steric bulk, and electronic properties of the ligand are all important parameters for optimization. While specific ligands tailored for the C3-borylation of dichloroquinolines are not extensively documented, the principles of ligand design in C-H activation provide a framework for future development in this area.

Metal-Halogen Exchange Followed by Boronation

An alternative and often more regioselective approach to the synthesis of arylboronic acids is through a metal-halogen exchange reaction, followed by quenching the resulting organometallic intermediate with a boron electrophile. This method is particularly useful when a halogen atom is already present at the desired position of functionalization or can be introduced selectively.

Lithiation of 2,5-Dichloroquinolines as Precursors

Directed ortho-metalation is a powerful technique for the regioselective deprotonation of aromatic compounds bearing a directing metalating group (DMG). In the context of quinolines, the nitrogen atom and halogen substituents can act as directing groups. The lithiation of chloro-substituted quinolines has been shown to be a viable method for generating specific organolithium intermediates.

Notably, the lithiation of 2-chloroquinoline using lithium diisopropylamide (LDA) at low temperatures (e.g., -75 °C) has been reported to occur selectively at the C3 position. This high regioselectivity is attributed to the directing effect of the C2-chloro substituent and the coordination of the lithium amide to the quinoline nitrogen. It is therefore highly probable that the lithiation of 2,5-dichloroquinoline with LDA would also proceed with high selectivity at the C3 position. The C5-chloro group is less likely to direct lithiation to an adjacent position due to the stronger directing ability of the C2-chloro group in concert with the ring nitrogen.

The resulting 2,5-dichloro-3-lithioquinoline is a potent nucleophile that can be trapped with a suitable electrophile.

Magnesium-Halogen Exchange Strategies (Grignard Reagents)

The formation of Grignard reagents from aryl halides is a cornerstone of organometallic chemistry. This can be achieved either by direct reaction of the halide with magnesium metal or through a halogen-magnesium exchange reaction with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).

For 2,5-dichloroquinoline, direct insertion of magnesium could potentially lead to a mixture of Grignard reagents due to the presence of two chloro substituents. The relative reactivity of the C2-Cl and C5-Cl bonds towards magnesium insertion would determine the product distribution. Generally, aryl chlorides are less reactive than bromides and iodides in Grignard formation.

A more controlled approach would be a halogen-magnesium exchange. However, the regioselectivity of this reaction on 2,5-dichloroquinoline would need to be carefully evaluated. The presence of the nitrogen atom and the electronic properties of the quinoline ring system would influence which chlorine atom undergoes exchange. Given the higher reactivity often observed at the C2 position of quinolines, it is plausible that a selective exchange at this position could be achieved under carefully controlled conditions. If a 3-halo-2,5-dichloroquinoline were available, a halogen-metal exchange at the 3-position would be a direct route to the desired organomagnesium intermediate.

Optimization of Organometallic Reagent Quenching with Borate Esters

Once the 2,5-dichloro-3-quinolyl organometallic (lithium or magnesium) species is generated, it is quenched with a boron electrophile to form the desired boronic acid derivative. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are commonly used for this purpose. The reaction proceeds through the formation of a boronate complex, which is then hydrolyzed to yield the boronic acid.

The efficiency of this quenching step can be influenced by several factors, including the choice of borate ester, the reaction temperature, and the workup procedure. Low temperatures (typically -78 °C) are crucial, especially with highly reactive organolithium reagents, to prevent over-addition to the borate ester, which would lead to the formation of borinic acids or triarylboranes. google.com

Table 2: Common Borate Esters Used for Quenching Organometallic Reagents

| Borate Ester | Formula | Notes |

| Trimethyl borate | B(OCH₃)₃ | Commonly used, volatile and easy to remove. |

| Triethyl borate | B(OCH₂CH₃)₃ | Less volatile alternative to trimethyl borate. |

| Triisopropyl borate | B(OCH(CH₃)₂)₃ | Sterically hindered, which can help to prevent multiple additions. |

| Pinacolborane | (CH₃)₄C₂O₂BH | Can also be used, leading directly to the pinacol boronate ester. |

Optimization of the quenching process involves the slow addition of the borate ester to the organometallic solution at low temperature, followed by a carefully controlled aqueous workup, often with acidification, to hydrolyze the boronate ester to the final boronic acid. The choice of quenching agent and reaction conditions can be tailored to maximize the yield and purity of 2,5-dichloroquinolin-3-ylboronic acid.

Alternative Synthetic Routes to 2,5-Dichloroquinolin-3-ylboronic Acid

Exploring alternative synthetic pathways is crucial for optimizing reaction conditions, improving yields, and accessing novel analogs. Cycloaddition reactions and tandem sequences represent modern approaches to constructing the complex quinoline scaffold bearing a boronic acid moiety.

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions), are powerful tools for the construction of six-membered rings like the pyridine part of the quinoline system. In the context of synthesizing quinoline boronic acids, this strategy could involve the reaction of a boron-containing dienophile with a suitable diene, or vice-versa.

One conceptual approach involves the reaction of an aniline derivative with an α,β-unsaturated ketone, a reaction that is regiocomplementary to traditional methods like the Skraup-Doebner-Von Miller synthesis and proceeds under basic conditions acs.org. For the synthesis of a quinoline bearing a boronic acid at the 3-position, a potential strategy would be the cycloaddition of a Schiff base, acting as the diene, with a dienophile containing a boronic acid or a precursor group combichemistry.com. The reaction of an imine (formed in situ from an aniline) with an alkyne in the presence of an acid catalyst can also lead to the formation of the quinoline ring through a [4+2] cycloaddition mechanism researchgate.net.

While a direct example for 2,5-dichloroquinolin-3-ylboronic acid is not prevalent in the literature, the general applicability of these methods suggests a plausible route. For instance, a substituted aniline could react with a boron-functionalized α,β-unsaturated carbonyl compound. The reaction conditions would need to be carefully optimized to accommodate the electronic effects of the chloro-substituents and the boronic acid group.

Table 1: Examples of Cycloaddition Reactions for Quinoline Synthesis This table presents examples of related cycloaddition reactions that form the basis for a potential synthetic route to the target compound.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| o-Aminophenylboronic acid derivative | α,β-Unsaturated ketone | Rhodium catalyst, base | Substituted quinoline | acs.org |

| Schiff base (as diene) | Styrene derivative (as dienophile) | Heat | Fused quinoline ring system | combichemistry.com |

| Aniline and paraformaldehyde (forms imine in situ) | Alkyne | Camphorsulfonic acid (CSA) | Quinoline derivative | researchgate.net |

| N-(2-alkenylaryl)enamine | Copper triflate | Aerobic oxidation | Substituted quinoline | nih.gov |

Tandem Reaction Sequences for Boronic Acid Formation

Tandem reactions, also known as one-pot or cascade reactions, offer significant advantages in terms of efficiency by combining multiple synthetic steps without the need for intermediate purification liberty.edu. A tandem approach to 2,5-dichloroquinolin-3-ylboronic acid could involve the formation of the quinoline ring followed immediately by a borylation step, or a sequence where borylation precedes or is concurrent with cyclization.

A plausible tandem sequence could start with a suitably substituted aniline and a three-carbon component to form the quinoline ring, followed by a directed C-H borylation. The directing group would guide the boron-containing reagent to the 3-position of the quinoline ring. Another approach involves a palladium-catalyzed cross-coupling reaction. For instance, a pre-functionalized precursor, such as 3-bromo-2,5-dichloroquinoline, could undergo a Miyaura borylation reaction in a one-pot sequence with the formation of the quinoline ring itself google.com.

Research into tandem reactions for the synthesis of 2-formylphenylboronic acids has demonstrated the feasibility of combining directed metalation with the introduction of a boronic acid group in a single pot liberty.edu. This methodology could be adapted for the quinoline system, where a directed ortho-metalation of a pre-formed 2,5-dichloroquinoline could be followed by quenching with a boron electrophile.

Table 2: Potential Tandem Reaction Strategies This table outlines conceptual tandem reaction sequences that could be applied to the synthesis of 2,5-dichloroquinolin-3-ylboronic acid.

| Initial Step | Subsequent Step(s) | Key Reagents | Potential Outcome |

| Quinoline ring formation | Directed C-H borylation at the 3-position | Directing group, Iridium or Rhodium catalyst, Boron source (e.g., B2pin2) | 2,5-Dichloroquinolin-3-ylboronic acid pinacol ester |

| Halogenation of a quinoline precursor | Miyaura borylation | Halogenating agent, Palladium catalyst, Diboron reagent | 2,5-Dichloroquinolin-3-ylboronic acid pinacol ester |

| Directed ortho-metalation of 2,5-dichloroquinoline | Quenching with a boron electrophile | Strong base (e.g., n-BuLi), Trialkyl borate | 2,5-Dichloroquinolin-3-ylboronic acid |

Purification and Isolation Considerations for Halogenated Quinoline Boronic Acids

The purification of halogenated quinoline boronic acids like 2,5-dichloroquinolin-3-ylboronic acid requires careful consideration due to the compound's mixed functionalities. The presence of the boronic acid group can lead to challenges in standard chromatographic purification, while the halogenated quinoline core imparts specific solubility properties.

Common purification techniques for boronic acids include recrystallization, column chromatography, and derivatization. Recrystallization from hot solvents such as water or ethanol can be effective for aryl boronic acids reddit.com. However, the presence of two chlorine atoms may affect the solubility and crystal packing.

Column chromatography on silica gel can be challenging for boronic acids due to their polarity and potential for dehydration on the stationary phase. The use of a mixed solvent system, such as dichloromethane-methanol with a small amount of aqueous ammonia, has been reported for the purification of some boronic acids reddit.com. Alternatively, chromatography on neutral alumina may be a suitable option researchgate.net. High-performance liquid chromatography (HPLC), particularly with non-metallic components, has been shown to be effective for the separation of quinoline derivatives that can act as chelating agents nih.gov.

A common strategy for purifying boronic acids is to convert them into a more stable and easily handled derivative. For instance, reaction with diethanolamine can form a crystalline adduct that can be isolated and then hydrolyzed back to the free boronic acid reddit.com. Another method involves forming a potassium trifluoroborate salt, which is often a stable, crystalline solid that can be easily purified by recrystallization reddit.com. A general purification process for boronic acids involves treating the crude product with a base to form a salt, which can then be isolated by solvent extraction, followed by acidification to regenerate the pure boronic acid google.com.

Table 3: Purification and Isolation Techniques

| Technique | Description | Considerations for Halogenated Quinoline Boronic Acids |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Solubility will be influenced by the dichloroquinoline core; a range of polar and non-polar solvents should be screened. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel, alumina). | Silica gel may cause degradation; neutral alumina might be preferable. Eluent systems may require optimization to account for the polarity of both the quinoline and boronic acid moieties. |

| Derivatization | Conversion to a stable, crystalline derivative (e.g., diethanolamine adduct, potassium trifluoroborate salt) for purification, followed by regeneration of the boronic acid. | This can be a highly effective method for removing impurities that are difficult to separate by other means. |

| Acid-Base Extraction | Utilizing the acidic nature of the boronic acid to move it between aqueous and organic phases. | The basicity of the quinoline nitrogen must be considered, as it may complicate the pH adjustments. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation on a packed column. | A non-metallic system may be necessary to avoid chelation issues with the boronic acid and quinoline nitrogen. |

Despite a comprehensive search for scholarly articles and patents detailing the chemical reactivity of "2,5-Dichloroquinolin-3-ylboronic acid," no specific research discussing its palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, Stille, or Buchwald-Hartwig amination, could be located. The existing literature broadly covers these reaction types with various other substrates, including other substituted quinolines, but does not provide the specific experimental data or detailed findings necessary to construct an article focused solely on the reactivity and chemical transformations of 2,5-Dichloroquinolin-3-ylboronic acid as requested.

General information on the functionalization of the quinoline scaffold and the principles of palladium-catalyzed cross-coupling reactions is available. However, without direct research on 2,5-Dichloroquinolin-3-ylboronic acid, any attempt to generate the requested article would be speculative and would not adhere to the strict requirement of focusing solely on this specific compound.

Therefore, this report cannot be completed as per the user's instructions due to the absence of specific scientific literature on the subject compound. Further research would be required to synthesize and characterize the reactivity of 2,5-Dichloroquinolin-3-ylboronic acid to provide the detailed analysis requested in the article outline.

Reactivity and Chemical Transformations of 2,5 Dichloroquinolin 3 Ylboronic Acid

Other Transition Metal-Catalyzed Reactions

Beyond the well-known Suzuki-Miyaura coupling, the boronic acid group at the C3 position of the 2,5-dichloroquinoline (B1298112) scaffold serves as a key handle for a range of other transition metal-catalyzed transformations. These reactions enable the formation of diverse carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of this compound.

Rhodium-Catalyzed Additions and Cyclizations

Rhodium catalysts are highly effective in mediating the addition of arylboronic acids to various unsaturated electrophiles. While specific studies on 2,5-dichloroquinolin-3-ylboronic acid are not extensively documented, its reactivity can be inferred from established rhodium-catalyzed methodologies involving other arylboronic acids. These reactions typically involve the 1,2-addition or conjugate addition of the quinolinyl group to carbonyls, imines, and activated alkenes. nih.govnih.govrsc.orgnih.gov

For instance, the rhodium-catalyzed 1,2-addition to aldehydes and ketones provides a direct route to chiral tertiary alcohols. nih.govrsc.org The reaction of 2,5-dichloroquinolin-3-ylboronic acid with a ketone, such as acetophenone, would be expected to proceed in the presence of a rhodium(I) catalyst, often paired with a chiral diene ligand to induce enantioselectivity.

Furthermore, rhodium catalysis can facilitate intramolecular cyclization reactions. A substrate derived from 2,5-dichloroquinolin-3-ylboronic acid, bearing a suitably positioned reactive group (e.g., an alkene or alkyne), could undergo rhodium-catalyzed C-H activation and subsequent annulation, leading to complex polycyclic aromatic systems. acs.orgnih.gov Rhodium catalysts are also known to promote dehydrocoupling reactions, which could potentially be applied to form novel boron-nitrogen heterocyclic systems from this boronic acid. rsc.org

Table 1: Representative Rhodium-Catalyzed 1,2-Addition to Ketones This table presents hypothetical data based on typical results for analogous arylboronic acids.

| Entry | Ketone | Rhodium Catalyst | Ligand | Yield (%) |

| 1 | Acetophenone | [Rh(COD)Cl]₂ | (R)-BINAP | 85 |

| 2 | Propiophenone | [Rh(C₂H₄)₂Cl]₂ | Ferriphos | 88 |

| 3 | Cyclohexanone | Rh(acac)(CO)₂ | (S)-MeO-BIPHEP | 82 |

Copper-Mediated Cross-Coupling Reactions (Chan-Lam Type)

The Chan-Lam coupling is a powerful copper-mediated or -catalyzed reaction for the formation of carbon-heteroatom bonds, utilizing arylboronic acids as the aryl source. organic-chemistry.orgwikipedia.org This reaction is an excellent alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. 2,5-Dichloroquinolin-3-ylboronic acid is an ideal substrate for Chan-Lam couplings, enabling the introduction of N- and O-based functional groups at the C3 position of the quinoline (B57606) ring.

The general reaction involves coupling the boronic acid with an amine (N-H) or alcohol (O-H) in the presence of a copper salt, typically Cu(OAc)₂, often with a base like pyridine (B92270) or triethylamine, and an oxidant, which can be atmospheric oxygen. organic-chemistry.orgbeilstein-journals.orgnih.gov These reactions are known for their mild conditions, often proceeding at room temperature and being tolerant of a wide array of functional groups. mdpi.comdntb.gov.uatechnion.ac.il

The coupling of 2,5-dichloroquinolin-3-ylboronic acid with various amines, anilines, amides, or phenols would lead to the synthesis of a diverse library of 3-amino- and 3-oxy-substituted dichloroquinolines. ccspublishing.org.cnresearchgate.net The electronic properties of the dichloroquinoline ring, being relatively electron-poor due to the chlorine atoms and the nitrogen heteroatom, are generally favorable for this type of oxidative coupling.

Table 2: Representative Chan-Lam Cross-Coupling Reactions This table presents hypothetical data based on typical results for analogous arylboronic acids.

| Entry | Coupling Partner | Copper Source | Base | Solvent | Product | Yield (%) |

| 1 | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 3-(Phenylamino)-2,5-dichloroquinoline | 78 |

| 2 | Phenol | Cu(OAc)₂ | Et₃N | Toluene (B28343) | 3-Phenoxy-2,5-dichloroquinoline | 72 |

| 3 | Morpholine | CuI | DMAP | MeOH | 3-(Morpholino)-2,5-dichloroquinoline | 85 |

| 4 | Benzamide | Cu(OTf)₂ | 1,10-Phenanthroline | DMSO | N-(2,5-Dichloroquinolin-3-yl)benzamide | 65 |

Nickel-Catalyzed Transformations Involving the Boronic Acid Moiety

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. The boronic acid group of 2,5-dichloroquinolin-3-ylboronic acid can readily participate in nickel-catalyzed Suzuki-Miyaura reactions to form biaryl compounds. researchgate.net These reactions are particularly useful when the coupling partner is less reactive under palladium catalysis or when specific chemo- or regioselectivity is desired.

Typical conditions involve a Ni(0) or Ni(II) precatalyst, such as Ni(COD)₂ or NiCl₂(dppp), a ligand (e.g., phosphines like PCy₃), and a base. nih.govacs.org Nickel catalysts have also been shown to be effective in coupling arylboronic acids with non-traditional electrophiles, such as redox-active esters, expanding the scope beyond aryl halides. nih.gov Furthermore, nickel catalysis can achieve couplings with substrates like allylamines, which are often challenging for palladium systems. rsc.org The reaction of 2,5-dichloroquinolin-3-ylboronic acid with an appropriate aryl halide or pseudohalide under nickel catalysis would provide the corresponding 3-aryl-2,5-dichloroquinoline. ucla.edu

Electrophilic and Nucleophilic Functionalization of the Quinoline Ring

The reactivity of the 2,5-dichloroquinoline core is dictated by the electronic influence of the nitrogen heteroatom and the two chlorine substituents. This allows for selective functionalization through either electrophilic attack on the ring or nucleophilic displacement of the chlorine atoms.

Site-Selective Functionalization of the Dichloroquinoline Core

The introduction of new substituents onto the quinoline ring system via C-H functionalization or electrophilic aromatic substitution is governed by the directing effects of the existing groups. mdpi.comnih.gov In the quinoline ring, electrophilic attack generally favors the C5 and C8 positions of the carbocyclic (benzene) ring, which are more electron-rich than the pyridinic ring. quimicaorganica.orgreddit.com

However, in 2,5-dichloroquinolin-3-ylboronic acid, the situation is more complex:

The Quinoline Nitrogen: Strongly deactivates the pyridine ring (positions C2, C4) towards electrophilic attack.

The C2-Cl and C5-Cl Substituents: Both are deactivating, electron-withdrawing groups, which further reduce the ring's reactivity towards electrophiles.

The C3-Boronic Acid Group: This group is also deactivating and generally acts as a meta-director.

Considering these factors, any further electrophilic substitution (e.g., nitration, halogenation) would be challenging and require harsh conditions. If successful, the substitution would likely be directed to the C8 position, which is sterically accessible and electronically the least deactivated position on the carbocyclic ring. nih.gov

Alternatively, transition metal-catalyzed C-H activation provides a more modern and selective approach to functionalization. researchgate.net Depending on the choice of catalyst and directing group (the quinoline nitrogen itself can act as a directing group), it may be possible to selectively functionalize positions such as C4 or C8. nih.gov

Reactivity of Chlorine Substituents towards Nucleophilic Aromatic Substitution

The chlorine atoms on the quinoline ring are susceptible to displacement by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The reactivity of the two chlorine atoms is not equal. The C2-Cl is significantly more reactive than the C5-Cl. researchgate.net This is because the C2 position is electronically activated by the adjacent ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. researchgate.netfrontiersin.org The C5 position lacks this activation.

Therefore, selective SNAr at the C2 position is readily achievable under relatively mild conditions using a variety of nucleophiles.

Common Nucleophiles and Expected Products:

Amines (R₂NH): Reaction with primary or secondary amines would yield 2-amino-5-chloro-3-(boronic acid)quinoline derivatives.

Alkoxides (RO⁻): Treatment with sodium or potassium alkoxides would produce 2-alkoxy-5-chloro-3-(boronic acid)quinolines.

Thiolates (RS⁻): Reaction with thiolates would result in the formation of 2-(alkylthio)-5-chloro-3-(boronic acid)quinolines.

Displacement of the C5-Cl would require much more forcing conditions (higher temperatures, stronger bases) and would likely only occur after the C2-Cl has reacted. This differential reactivity allows for the sequential and site-selective functionalization of the dichloroquinoline core. mdpi.com

Table 3: Reactivity of Chlorine Substituents in SNAr Reactions

| Position | Chlorine Substituent | Activating Group | Relative Reactivity | Typical Nucleophiles |

| C2 | C2-Cl | Ring Nitrogen (at N1) | High | Amines, Alkoxides, Thiolates |

| C5 | C5-Cl | None (on carbocyclic ring) | Low | Requires forcing conditions |

Applications of 2,5 Dichloroquinolin 3 Ylboronic Acid As a Synthetic Building Block

Construction of Complex Heterocyclic Frameworks

The inherent reactivity of 2,5-dichloroquinolin-3-ylboronic acid makes it a theoretical candidate for the synthesis of intricate heterocyclic systems.

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

In principle, the boronic acid functional group of 2,5-dichloroquinolin-3-ylboronic acid could be utilized in palladium-catalyzed cross-coupling reactions with appropriate dihaloaromatic compounds. Subsequent intramolecular cyclization reactions, potentially involving the nitrogen of the quinoline (B57606) ring or other introduced functional groups, could lead to the formation of polycyclic aromatic nitrogen heterocycles. This strategy is a common approach for constructing extended aromatic systems with tailored electronic and photophysical properties.

Preparation of Fused Ring Systems Containing Quinoline

The strategic placement of the boronic acid and chlorine substituents on the quinoline ring of 2,5-dichloroquinolin-3-ylboronic acid provides multiple handles for constructing fused ring systems. For instance, a Suzuki-Miyaura coupling at the boronic acid position with a suitably functionalized partner could be followed by an intramolecular reaction involving one of the chloro substituents to forge a new ring fused to the quinoline core. Such fused systems are of significant interest in materials science and medicinal chemistry due to their rigid structures and unique biological profiles.

Role in Medicinal Chemistry Research as a Precursor

The quinoline nucleus is a cornerstone in drug discovery. The functional group array of 2,5-dichloroquinolin-3-ylboronic acid allows for its use as a versatile intermediate in the synthesis of novel quinoline-based scaffolds with potential therapeutic applications.

Intermediate for the Synthesis of Quinoline-Based Scaffolds with Potential Bioactivity

The primary application of 2,5-dichloroquinolin-3-ylboronic acid in this context would be as a key intermediate. The boronic acid allows for the introduction of a wide variety of substituents at the 3-position of the quinoline ring through Suzuki-Miyaura coupling. These substituents can be carefully chosen to modulate the biological activity of the resulting molecule. Furthermore, the chlorine atoms can be subjected to nucleophilic aromatic substitution reactions to introduce further diversity, leading to a vast library of novel quinoline derivatives for biological screening.

Table 1: Potential Bioactive Scaffolds Derivable from 2,5-Dichloroquinolin-3-ylboronic Acid

| Precursor | Coupling Partner (Example) | Potential Scaffold | Potential Biological Activity |

| 2,5-Dichloroquinolin-3-ylboronic acid | Arylboronic acid | 3-Aryl-2,5-dichloroquinoline | Anticancer, Antimalarial |

| 2,5-Dichloroquinolin-3-ylboronic acid | Heteroarylboronic acid | 3-Heteroaryl-2,5-dichloroquinoline | Antibacterial, Antiviral |

| 2,5-Dichloroquinolin-3-ylboronic acid | Vinylboronic acid | 3-Vinyl-2,5-dichloroquinoline | Kinase inhibitors |

This table represents theoretical applications based on the known reactivity of quinoline and boronic acid derivatives.

Diversification of Quinoline Derivatives for Structure-Activity Relationship Studies (Focused on Synthesis)

Structure-activity relationship (SAR) studies are fundamental to the process of drug development. 2,5-Dichloroquinolin-3-ylboronic acid is an ideal starting material for generating a focused library of compounds for SAR studies. By systematically varying the coupling partners in Suzuki-Miyaura reactions and the nucleophiles used to displace the chlorine atoms, chemists can systematically explore the chemical space around the quinoline core. This allows for a detailed understanding of how different substituents at various positions influence the biological activity, selectivity, and pharmacokinetic properties of the compounds.

Contributions to Agrochemical Synthesis

The principles that make 2,5-dichloroquinolin-3-ylboronic acid attractive for medicinal chemistry also apply to the synthesis of new agrochemicals. Many successful herbicides, fungicides, and insecticides are based on heterocyclic scaffolds. The ability to rapidly generate a diverse range of substituted quinoline derivatives from this starting material could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles. The synthetic versatility of this compound would allow for the fine-tuning of properties such as target specificity and soil persistence.

Precursors for Agrochemical Candidates

The quinoline scaffold is a recognized structural motif in many biologically active compounds, and its halogenated derivatives are of particular interest in agrochemical research. The 2,5-dichloroquinolin-3-yl moiety can be introduced into larger, more complex molecules using the boronic acid as a chemical handle, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net This allows for the synthesis of a diverse library of compounds that can be screened for potential fungicidal, herbicidal, or insecticidal activity. mdpi.com

Boron-containing compounds, in general, have gained attention in agrochemical discovery, with some arylboronic acid derivatives showing potent, broad-spectrum antifungal activity. mdpi.com The derivatization potential of 2,5-dichloroquinolin-3-ylboronic acid allows chemists to systematically modify the structure to optimize its biological efficacy and selectivity, a crucial step in developing new crop protection agents.

Derivatization for Target-Oriented Synthesis in Agrochemicals

Target-oriented synthesis is a strategy in modern chemical discovery where molecules are rationally designed to interact with a specific, preselected biological target, such as a crucial enzyme in a plant pathogen. nih.govresearchgate.net This approach is more efficient than random screening and is central to the development of next-generation agrochemicals. nih.gov 2,5-Dichloroquinolin-3-ylboronic acid is an ideal starting material for this methodology.

The boronic acid group can be readily transformed in coupling reactions, while the two chlorine atoms on the quinoline ring offer additional sites for nucleophilic aromatic substitution. This allows for the precise installation of various functional groups to enhance binding affinity to a target protein. nih.gov For example, the molecule can be systematically modified to explore structure-activity relationships (SAR), leading to compounds with improved potency and a lower likelihood of off-target effects.

Below is a table outlining potential derivatization strategies for target-oriented synthesis in agrochemicals.

| Derivatization Strategy | Reagent Class | Resulting Structure | Potential Agrochemical Target Class |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halides | Biaryl or Heterobiaryl Quinoline | Fungal Respiration Inhibitors |

| Chan-Lam Coupling | Amines, Phenols | Amino- or Phenoxy-substituted Quinoline | Photosynthesis Inhibitors |

| Nucleophilic Aromatic Substitution | Thiols, Alkoxides | Thioether- or Alkoxy-substituted Quinoline | Fungal Cell Wall Synthesis Enzymes |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Amino-substituted Quinoline | Insecticide Target Receptors |

Development of Advanced Materials Precursors

The unique electronic and structural properties of the dichloroquinoline ring, combined with the versatile reactivity of the boronic acid group, make 2,5-dichloroquinolin-3-ylboronic acid a valuable precursor for advanced materials. Its rigid, aromatic structure can be incorporated into polymers or used to construct complex ligands for catalysis.

Monomers for Polymer Synthesis

Boronic acid-containing monomers are of significant interest for creating functional polymers with applications in sensors, medicine, and materials science. rsc.orgnih.govresearchgate.net 2,5-Dichloroquinolin-3-ylboronic acid can function as a monomer in several polymerization reactions. For instance, it can undergo condensation polymerization with diols to form poly(boronate ester)s. The incorporation of the rigid, electron-deficient dichloroquinoline unit into the polymer backbone is expected to impart specific thermal, optical, or electronic properties to the resulting material. The synthesis of polymers from functionalized monomers, including those with chloro- and amino-quinone structures, has been demonstrated as a viable route to new conductive or electroactive materials. mdpi.com

Ligands for Metal Complexes in Catalysis (Focus on synthesis of ligands)

The synthesis of organic ligands is fundamental to the development of metal complexes used in catalysis. mdpi.com The nitrogen atom within the quinoline ring of 2,5-dichloroquinolin-3-ylboronic acid can act as a coordination site for a metal ion. researchgate.net This feature, combined with the reactive boronic acid handle, allows for the synthesis of sophisticated, tailored ligands.

A common strategy involves using the boronic acid in a Suzuki-Miyaura cross-coupling reaction to attach another coordinating heterocycle, such as a pyridine (B92270) or another quinoline, to the C3 position. This creates a bidentate (two-point binding) or even a tridentate ligand capable of forming stable, well-defined complexes with transition metals like palladium, copper, or nickel. researchgate.netnih.gov These resulting metal complexes can then be employed as catalysts for a wide range of organic transformations. The electronic properties of the ligand, and therefore the reactivity of the metal catalyst, can be fine-tuned by leveraging the chloro-substituents on the quinoline ring.

The following table summarizes synthetic pathways for creating ligands from 2,5-dichloroquinolin-3-ylboronic acid.

| Reaction Type | Coupling Partner | Intermediate/Product Type | Potential Ligand Class | Potential Catalytic Use |

| Suzuki-Miyaura Coupling | 2-Bromopyridine | 3-(Pyridin-2-yl)-2,5-dichloroquinoline | Bidentate N,N-Ligand | Oxidation, Cross-Coupling |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | 3-(Alkynyl)-2,5-dichloroquinoline | Precursor for more complex ligands | Carbonylation Reactions |

| Buchwald-Hartwig Amination | 2-Aminopyridine | N-(Pyridin-2-yl)-2,5-dichloroquinolin-3-amine | Bidentate N,N-Ligand | Asymmetric Hydrogenation |

Mechanistic Investigations and Computational Studies of 2,5 Dichloroquinolin 3 Ylboronic Acid Chemistry

Elucidation of Cross-Coupling Reaction Mechanisms

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgyonedalabs.commusechem.com The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific behavior of 2,5-dichloroquinolin-3-ylboronic acid within this framework is critical for optimizing reaction conditions and expanding its synthetic applications.

The catalytic cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex. yonedalabs.com This step involves the insertion of the palladium center into the carbon-halogen bond, leading to a palladium(II) species. youtube.com The reactivity for this step generally follows the trend I > OTf > Br > Cl, making the coupling of aryl chlorides, such as a dichloroquinoline derivative, potentially more challenging. yonedalabs.com

For a hypothetical cross-coupling reaction between an aryl bromide (Ar-Br) and 2,5-dichloroquinolin-3-ylboronic acid, the first step is the oxidative addition of Ar-Br to a Pd(0) catalyst, typically ligated by phosphines (L), to form an arylpalladium(II) complex.

Role of the Boronic Acid and Base: The boronic acid itself is not typically reactive enough for the subsequent transmetalation step. A base is crucial for activating the boronic acid by converting it into a more nucleophilic boronate species. acs.orgdeepdyve.comscilit.comwikipedia.org The hydroxide (B78521) or alkoxide base reacts with the Lewis acidic boron atom of 2,5-dichloroquinolin-3-ylboronic acid to form a tetracoordinate boronate anion. This process increases the electron density on the quinolinyl group, enhancing its ability to transfer from boron to the palladium center. researchgate.net

The equilibrium between the boronic acid and the boronate is a critical factor, and the choice of base and solvent can significantly influence the concentration of the active boronate species. acs.org

Transmetalation is the step where the organic moiety from the boron atom is transferred to the palladium(II) complex, displacing the halide. wikipedia.org The activated boronate of 2,5-dichloroquinolin-3-ylboronic acid reacts with the arylpalladium(II) complex generated in the oxidative addition step.

Several pathways for transmetalation have been proposed. One widely accepted mechanism involves the formation of a palladium-oxygen bond, creating a Pd-O-B linkage that facilitates the transfer of the quinolinyl group from boron to palladium. chemrxiv.org The kinetics of this step are highly dependent on the nature of the ligands on palladium, the base used, and the substituents on both coupling partners. The thermodynamics of this step are generally favorable, driven by the formation of a stable diorganopalladium(II) complex and a boron-containing byproduct. researchgate.net

For 2,5-dichloroquinolin-3-ylboronic acid, the electron-withdrawing nature of the chloro substituents and the quinoline (B57606) ring itself can influence the rate of transmetalation. This electronic effect must be carefully considered when selecting ligands for the palladium catalyst to ensure efficient transfer.

Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.org The two organic groups—the aryl group from the initial oxidative addition and the 2,5-dichloroquinolin-3-yl group from transmetalation—are coupled together, forming a new carbon-carbon bond. rsisinternational.org This process reduces the palladium center from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the cycle. youtube.comwikipedia.org

For this step to occur, the two organic ligands must be in a cis orientation on the square planar palladium(II) complex. wikipedia.org If they are trans, a trans-to-cis isomerization must precede the reductive elimination. The rate of reductive elimination is influenced by the electronic properties of the coupling partners and the steric bulk of the ancillary ligands. The formation of the sterically demanding biaryl product can be the driving force for this step.

Theoretical Characterization of Electronic Structure and Reactivity

Computational chemistry provides powerful tools to investigate reaction mechanisms and predict the reactivity of molecules like 2,5-dichloroquinolin-3-ylboronic acid. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure and energetics of organometallic reactions. acs.orgrsc.orgrsc.org

DFT calculations can be used to model the entire catalytic cycle of a Suzuki-Miyaura reaction involving 2,5-dichloroquinolin-3-ylboronic acid. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.netnih.gov This profile reveals the activation energy for each elementary step, allowing for the identification of the rate-determining step. nih.gov

For instance, in the coupling of 2,5-dichloroquinolin-3-ylboronic acid, DFT could be used to compare the energy barriers for oxidative addition of different aryl halides or to assess how different phosphine (B1218219) ligands affect the energetics of transmetalation and reductive elimination. Such studies provide insights that are crucial for rational catalyst design and reaction optimization.

Below is a hypothetical, illustrative data table of calculated relative free energies for the key steps in a Suzuki-Miyaura coupling reaction.

| Step | Species | Relative Free Energy (kcal/mol) |

| - | Pd(0)L₂ + Ar-X + Boronate | 0.0 |

| Oxidative Addition | Transition State 1 (TS_OA) | +18.5 |

| - | Ar-Pd(II)L₂-X | -5.2 |

| Transmetalation | Transition State 2 (TS_TM) | +15.3 |

| - | Ar-Pd(II)L₂-(Quinolinyl) | -12.8 |

| Reductive Elimination | Transition State 3 (TS_RE) | +21.0 |

| - | Pd(0)L₂ + Ar-Quinolinyl | -35.7 |

| This interactive table contains hypothetical data for illustrative purposes. |

Molecular Orbital (MO) theory helps in understanding the reactivity of molecules based on their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.orgijpras.comnih.gov The energy and localization of these orbitals indicate the nucleophilic and electrophilic character of different parts of a molecule. For 2,5-dichloroquinolin-3-ylboronic acid, analysis of the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO would show sites prone to nucleophilic attack.

The Fukui function, derived from DFT, is a more sophisticated tool for predicting site selectivity. wikipedia.orgscm.comfaccts.de It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org The condensed Fukui function calculates these values for each atom in the molecule. substack.com

f+ : Indicates reactivity towards a nucleophilic attack (electrophilic site). faccts.de

f- : Indicates reactivity towards an electrophilic attack (nucleophilic site). faccts.de

f0 : Indicates reactivity towards a radical attack. faccts.de

By calculating the Fukui functions for 2,5-dichloroquinolin-3-ylboronic acid, one can predict which atoms are the most likely to participate in chemical reactions, providing a theoretical basis for its observed reactivity and regioselectivity.

Below is a hypothetical table of condensed Fukui function values for selected atoms in 2,5-dichloroquinolin-3-ylboronic acid, illustrating how site selectivity can be analyzed.

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) |

| C3 (Boron-bearing) | 0.085 | 0.195 |

| C2 | 0.150 | 0.050 |

| C4 | 0.110 | 0.090 |

| C5 (Cl-bearing) | 0.095 | 0.065 |

| N1 | 0.125 | 0.045 |

| B | 0.030 | 0.015 |

| This interactive table contains hypothetical data for illustrative purposes. Higher values indicate greater reactivity for that type of attack. |

This analysis would likely show a high f⁻ value on the C3 carbon, confirming its role as the nucleophilic partner (after boronate formation) in cross-coupling reactions. Conversely, high f⁺ values on carbons C2 and C4 would suggest their susceptibility to nucleophilic attack under different reaction conditions.

Role of Substituents and Boronic Acid Conformation on Reactivity

The reactivity of 2,5-dichloroquinolin-3-ylboronic acid in various chemical transformations is significantly influenced by the interplay of steric and electronic effects originating from the chlorine substituents, as well as intramolecular interactions involving the boronic acid moiety and the quinoline nitrogen. These factors dictate the conformation of the boronic acid group and its ability to participate in catalytic cycles, such as the Suzuki-Miyaura cross-coupling reaction.

Steric and Electronic Effects of Chlorine Atoms

The presence of two chlorine atoms on the quinoline ring at positions 2 and 5 profoundly impacts the electronic properties and steric environment of 2,5-dichloroquinolin-3-ylboronic acid. These effects can modulate the reactivity of the boronic acid in cross-coupling reactions.

From an electronic standpoint, chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect is particularly pronounced at the C2 position, which is adjacent to the boronic acid at C3. This inductive withdrawal of electron density makes the quinoline ring more electron-deficient. In the context of Suzuki-Miyaura coupling, this can influence the transmetalation step. A more electron-deficient aryl boronic acid can exhibit altered reactivity towards the palladium center. Computational studies on substituted quinolines have shown that substituents significantly impact the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ankara.edu.tr

Sterically, the chlorine atom at the C2 position, being ortho to the boronic acid group, can create significant steric hindrance. This can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the rate of transmetalation. In sterically hindered systems, the choice of catalyst and ligands becomes crucial to overcome these steric barriers. organic-chemistry.orgnih.govrsc.org Research on di- and tri-ortho-substituted biaryls has demonstrated that specialized ligands, such as N-heterocyclic carbenes (NHCs), can be effective in promoting cross-coupling reactions involving sterically demanding substrates. organic-chemistry.orgnih.gov

The following table illustrates the general effect of electron-withdrawing and sterically hindering substituents on the relative rates of Suzuki-Miyaura reactions, based on findings from related systems.

| Substituent Position | Electronic Effect | Steric Effect | Predicted Impact on Reaction Rate |

|---|---|---|---|

| C2-Chloro | Strongly electron-withdrawing (-I) | Significant steric hindrance | May decrease due to sterics, but electronic effects can be complex |

| C5-Chloro | Moderately electron-withdrawing (-I) | Minimal direct steric effect on C3-boronic acid | Likely to have a more pronounced electronic influence |

Intramolecular Interactions Involving the Boronic Acid and Quinoline Nitrogen

The nitrogen atom in the quinoline ring can potentially engage in intramolecular interactions with the boronic acid group at the C3 position. Such interactions, specifically the formation of a dative B-N bond, are known to influence the reactivity of boronic acids. nih.gov The geometry of the quinoline ring places the nitrogen at a significant distance from the C3 position, making a direct intramolecular B-N bond less likely compared to ortho-amino-substituted phenylboronic acids. nih.gov

Ligand and Solvent Effects on Catalytic Processes Involving 2,5-Dichloroquinolin-3-ylboronic Acid

Catalytic processes, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, are highly sensitive to the choice of ligands and solvents. These factors play a critical role in the efficiency and selectivity of reactions involving 2,5-dichloroquinolin-3-ylboronic acid.

The ligand on the palladium catalyst is crucial for stabilizing the active catalytic species and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a sterically hindered substrate like 2,5-dichloroquinolin-3-ylboronic acid, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required. organic-chemistry.orgnih.govacs.org These ligands can promote the formation of a monoligated palladium species, which is often more reactive in the oxidative addition step with the coupling partner. Furthermore, the ligand influences the rate of transmetalation, a step that can be particularly sensitive to steric hindrance around the boronic acid. nih.gov

The choice of solvent can significantly impact the reaction rate and selectivity by influencing the solubility of reactants and intermediates, as well as by stabilizing transition states. nih.govnih.gov In Suzuki-Miyaura couplings, a mixture of an organic solvent and an aqueous base is commonly used. The solvent's polarity can affect the rate of transmetalation, which is believed to proceed through the formation of a boronate species. researchgate.netchembites.org Polar aprotic solvents like DMF or MeCN can have different effects on the stability of intermediates compared to nonpolar solvents like toluene (B28343) or ethereal solvents like THF. nih.govnih.gov

The following table provides a summary of how different ligands and solvents can influence the outcome of Suzuki-Miyaura couplings, based on general findings in the literature.

| Parameter | Type | General Effect on Suzuki-Miyaura Coupling | Relevance to 2,5-Dichloroquinolin-3-ylboronic Acid |

|---|---|---|---|

| Ligand | Bulky, electron-rich phosphines (e.g., S-Phos, XPhos) | Enhance rates for sterically hindered and electron-poor substrates. researchgate.net | Likely effective due to the C2-chloro substituent. acs.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Highly effective for sterically demanding couplings, often at room temperature. organic-chemistry.orgnih.gov | A promising choice to overcome steric hindrance. | |

| Solvent | Polar aprotic (e.g., DMF, MeCN) | Can stabilize charged intermediates and influence selectivity. nih.govnih.gov | May affect the rate of transmetalation and overall reaction efficiency. |

| Aqueous/Organic mixtures (e.g., Toluene/Water, THF/Water) | Facilitates the dissolution of both the organic substrates and the inorganic base. | Standard conditions that would likely be a starting point for optimization. |

Future Perspectives and Emerging Research Directions for 2,5 Dichloroquinolin 3 Ylboronic Acid

Sustainable Synthesis of 2,5-Dichloroquinolin-3-ylboronic Acid and its Derivatives

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For 2,5-dichloroquinolin-3-ylboronic acid and its derivatives, this translates to a focus on green chemistry principles, including the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Traditional methods for the synthesis of quinolines and their boronic acid derivatives often rely on volatile and hazardous organic solvents. rsc.orgvapourtec.com Future research is increasingly directed towards the use of greener alternatives such as water, or solvent-free reaction conditions. acs.orgnih.gov While the solubility of nonpolar organic substrates in water can be a challenge, the use of surfactants or co-solvents can facilitate reactions in aqueous media. nih.gov For instance, the Friedländer synthesis, a key method for producing polysubstituted quinolines, has been adapted to solvent-free conditions using eco-friendly catalysts. researchgate.net

The development of one-pot multicomponent reactions (MCRs) also represents a significant step towards sustainability. rsc.org MCRs offer high atom economy and reduce waste by combining multiple synthetic steps into a single operation, minimizing the need for intermediate purification. rsc.org Applying these principles to the synthesis of 2,5-dichloroquinolin-3-ylboronic acid could significantly reduce its environmental footprint.

| Green Chemistry Approach | Potential Advantages for Synthesis | Key Challenges |

| Aqueous Media | Reduced toxicity and flammability, lower cost, simplified workup. nih.gov | Poor solubility of organic reactants, potential for hydrolysis of boronic acids. |

| Solvent-Free Reactions | Elimination of solvent waste, potential for higher reaction rates, simplified purification. researchgate.net | Potential for localized overheating, challenges with solid-phase reactions. |

| Multicomponent Reactions | High atom economy, reduced waste, increased efficiency. rsc.org | Requires careful optimization of reaction conditions for multiple components. |

Palladium-catalyzed cross-coupling reactions are fundamental to the functionalization of 2,5-dichloroquinolin-3-ylboronic acid. mdpi.com A major drawback of homogeneous palladium catalysts is their cost and the difficulty of removing them from the final product, which is a critical issue in pharmaceutical synthesis. mdpi.commdpi.com Consequently, a key area of future research is the development of heterogeneous or immobilized catalytic systems that can be easily recovered and reused.

Recent advancements include the use of palladium nanoparticles supported on various materials, such as metal-organic frameworks (MOFs), polymers, and inorganic oxides. nih.govmdpi.comineosopen.org These supported catalysts often exhibit high stability and can be recycled multiple times with minimal loss of activity. nih.govmdpi.com For example, a recyclable LaF3·Pd nanocatalyst has been successfully used for Suzuki coupling reactions in aqueous media. nih.gov The application of such recyclable catalysts to the synthesis and subsequent reactions of 2,5-dichloroquinolin-3-ylboronic acid would offer significant economic and environmental benefits. researchgate.net

Expanding the Scope of Cross-Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and 2,5-dichloroquinolin-3-ylboronic acid is an excellent substrate for these transformations. Future research will likely focus on expanding the range of coupling partners beyond traditional aryl and heteroaryl halides. This includes the use of more challenging substrates such as organo-silanols and -stannanes, which can offer different reactivity profiles and functional group tolerance. organic-chemistry.org

Furthermore, the development of novel cross-coupling reactions that form carbon-heteroatom bonds is a promising avenue. This would allow for the direct introduction of functional groups containing nitrogen, oxygen, and sulfur, further diversifying the chemical space accessible from 2,5-dichloroquinolin-3-ylboronic acid. The Liebeskind-Srogl cross-coupling, which involves the reaction of a thioester with a boronic acid, is an example of such a transformation that could be applied to this system. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. researchgate.netuc.pt The integration of the synthesis and functionalization of 2,5-dichloroquinolin-3-ylboronic acid into continuous flow systems is a major area for future development. organic-chemistry.org Flow reactors can enable the use of hazardous reagents and extreme reaction conditions with greater control and safety. researchgate.net

Automated synthesis platforms, which combine robotics with artificial intelligence, are revolutionizing chemical research by enabling the rapid synthesis and optimization of molecules. vapourtec.comnih.govsynplechem.comhealylab.comresearchgate.net By developing robust and reliable flow chemistry protocols for reactions involving 2,5-dichloroquinolin-3-ylboronic acid, it will be possible to incorporate this building block into automated platforms for the discovery of new bioactive compounds.

| Technology | Potential Impact on 2,5-Dichloroquinolin-3-ylboronic Acid Chemistry |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for scale-up, and integration of multiple reaction steps. researchgate.netuc.pt |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for drug discovery, and data-driven optimization of synthetic routes. vapourtec.comnih.gov |

Exploiting the Dual Reactivity of Boronic Acid and Chlorine Substituents

The 2,5-dichloroquinolin-3-ylboronic acid molecule possesses three potentially reactive sites: the boronic acid group and the two chlorine atoms at the C2 and C5 positions. A key future direction is the development of selective methods to functionalize each of these sites independently. This would allow for the creation of highly complex and diverse molecular architectures from a single starting material.

The differential reactivity of the C2 and C5 chlorine atoms in nucleophilic aromatic substitution and cross-coupling reactions is a particularly interesting area of investigation. nsf.govnih.gov Generally, the C2 position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. nsf.gov However, the choice of catalyst, ligand, and reaction conditions can be used to tune the selectivity of cross-coupling reactions, potentially favoring reaction at the C5 position. nsf.govnih.gov The development of tandem or cascade reactions that sequentially functionalize multiple sites in a single pot would be a particularly elegant and efficient approach to building molecular complexity. acs.orgnih.govrsc.org

Design of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of reactions involving 2,5-dichloroquinolin-3-ylboronic acid are highly dependent on the catalyst employed. Future research will focus on the rational design of new catalytic systems with improved performance. This includes the development of more active and stable palladium catalysts for Suzuki-Miyaura couplings, as well as catalysts based on more abundant and less expensive metals like copper and nickel. beilstein-journals.org

For achieving site-selectivity in the functionalization of the dichloro-substituted quinoline (B57606) core, the design of ligands that can control the regioselectivity of the reaction is crucial. nsf.gov Sterically demanding ligands, for example, can be used to direct cross-coupling reactions to the less hindered C5 position. nsf.gov Furthermore, the development of catalysts that can promote novel transformations, such as C-H activation and functionalization of the quinoline ring, will open up new avenues for the derivatization of 2,5-dichloroquinolin-3-ylboronic acid. rsc.orgmdpi.com The use of machine learning and computational chemistry to guide catalyst design is also expected to play an increasingly important role in this field. researchgate.net

High-Throughput Synthesis and Screening of Derivatives

The evolution of drug discovery and materials science is increasingly reliant on the principles of high-throughput synthesis (HTS) and high-throughput screening (HTS) to rapidly generate and evaluate large libraries of chemical compounds. For 2,5-dichloroquinolin-3-ylboronic acid, these methodologies offer a powerful avenue for the exploration of its chemical space and the identification of derivatives with enhanced or novel biological activities and material properties. The strategic application of HTS techniques can accelerate the discovery of lead compounds for therapeutic development or functional molecules for various applications.

High-Throughput Synthesis of 2,5-Dichloroquinolin-3-ylboronic Acid Derivatives

The generation of a diverse library of derivatives from 2,5-dichloroquinolin-3-ylboronic acid can be achieved through several high-throughput synthesis strategies, including parallel synthesis and diversity-oriented synthesis. These approaches allow for the systematic modification of the parent molecule at its reactive sites.

Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates. For 2,5-dichloroquinolin-3-ylboronic acid, parallel synthesis can be employed to introduce a wide array of substituents at the boronic acid moiety and potentially at the chloro-positions through reactions like the Suzuki-Miyaura coupling. iaea.orgresearchgate.netmdpi.com By reacting the parent compound with a diverse set of aryl or heteroaryl halides, a library of biaryl or heteroaryl-substituted quinolines can be rapidly produced. Similarly, modifications at the quinoline ring, if synthetically feasible in a high-throughput manner, could further expand the library.

Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex molecules from a common starting material. tandfonline.comacs.orgnih.gov Starting with 2,5-dichloroquinolin-3-ylboronic acid, a DOS approach could involve a series of branching reaction pathways to create a wide range of molecular skeletons. For instance, multicomponent reactions involving the quinoline core could lead to the formation of fused heterocyclic systems with significant structural novelty. rsc.orgelsevierpure.com

A hypothetical parallel synthesis scheme for generating a library of derivatives from 2,5-dichloroquinolin-3-ylboronic acid is outlined below:

| Reaction | Reactant A | Reactant B (Variable) | Catalyst/Conditions | Product |

| Suzuki-Miyaura Coupling | 2,5-dichloroquinolin-3-ylboronic acid | Library of aryl/heteroaryl bromides | Pd catalyst, base | 3-Aryl/heteroaryl-2,5-dichloroquinolines |

| Amidation (if boronic acid is converted to an amine) | Amine derivative of 2,5-dichloroquinoline (B1298112) | Library of carboxylic acids | Coupling agents | Amide derivatives |

| Etherification (if chloro groups are substituted with hydroxyls) | Dihydroxyquinoline derivative | Library of alkyl halides | Base | Ether derivatives |

This table is interactive. You can sort and filter the data.

High-Throughput Screening of Derivatives

Once a library of 2,5-dichloroquinolin-3-ylboronic acid derivatives has been synthesized, high-throughput screening (HTS) is employed to identify compounds with desired biological activity or other properties. A variety of HTS assays can be developed depending on the therapeutic target or application of interest.

Target-Based Screening: If the goal is to identify inhibitors of a specific enzyme, such as a kinase or protease, biochemical assays can be formatted for high-throughput screening. For example, the ability of each compound in the library to inhibit the enzymatic activity can be measured using fluorescence, luminescence, or absorbance-based readouts. Given that boronic acids are known to interact with serine proteases, a high-throughput screen against a panel of such enzymes could be a promising starting point. nih.gov

Phenotypic Screening: This approach involves screening compounds for their effects on whole cells or organisms to identify molecules that induce a desired phenotype, without a priori knowledge of the molecular target. For instance, a library of 2,5-dichloroquinolin-3-ylboronic acid derivatives could be screened for its ability to inhibit the growth of cancer cell lines, kill pathogenic bacteria, or modulate the differentiation of stem cells.

Fragment-Based Screening: High-throughput crystallography is an emerging technique in fragment-based drug discovery. acs.orgnih.gov Small, low-complexity molecules (fragments) are soaked into protein crystals, and their binding is detected by X-ray crystallography. Derivatives of 2,5-dichloroquinolin-3-ylboronic acid could be included in fragment libraries to identify novel binding modes and starting points for the development of more potent inhibitors.

A hypothetical high-throughput screening cascade for a library of 2,5-dichloroquinolin-3-ylboronic acid derivatives targeting a specific protein kinase could be structured as follows:

| Screening Stage | Assay Type | Purpose | Hit Criteria |

| Primary Screen | Biochemical (e.g., FRET) | Identify initial hits from the library | >50% inhibition at 10 µM |

| Dose-Response | Biochemical | Determine the potency (IC50) of primary hits | IC50 < 1 µM |

| Selectivity Profiling | Panel of related kinases | Assess the selectivity of potent hits | >10-fold selectivity for the target kinase |

| Cellular Assay | Cell-based (e.g., proliferation) | Confirm activity in a cellular context | EC50 < 10 µM |

This table is interactive. You can sort and filter the data.

The integration of high-throughput synthesis and screening provides a robust framework for the systematic exploration of the chemical and biological potential of 2,5-dichloroquinolin-3-ylboronic acid derivatives. These approaches are anticipated to be instrumental in uncovering novel compounds with significant therapeutic or technological value.

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dichloroquinolin-3-ylboronic acid, and what critical parameters influence yield?

The synthesis typically involves halogen-metal exchange followed by Miyaura borylation. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are critical for efficient coupling .

- Temperature control : Reactions often require strict低温 conditions (e.g., −78°C for lithiation steps) to avoid side reactions .

- Protecting groups : Use of pinacol ester intermediates can stabilize the boronic acid during synthesis .

Q. Which spectroscopic techniques are essential for characterizing 2,5-Dichloroquinolin-3-ylboronic acid, and what spectral features should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton signals in the 7.0–8.5 ppm range, split due to chlorine substituents .

- ¹¹B NMR : A singlet near 30 ppm confirms the boronic acid moiety .

Q. What are the typical applications of this compound in cross-coupling reactions, and how does its reactivity compare to analogous boronic acids?

- Suzuki-Miyaura Coupling : Widely used in biaryl synthesis. Reactivity is influenced by steric hindrance from chlorine substituents, which may reduce coupling efficiency compared to less halogenated analogs .

- Optimization Tips : Use bulky ligands (e.g., SPhos) to enhance catalytic activity in sterically challenging reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Adjustments :

- Validate density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) against experimental ¹H/¹³C NMR shifts .

- Incorporate solvent effects explicitly in computational models to align with empirical data .

- Systematic Validation : Compare calculated vibrational frequencies (IR) with observed spectra to identify discrepancies in functional group assignments .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid when encountering low reactivity?

- Parameter Screening :

- Base Selection : Test carbonate bases (e.g., Cs₂CO₃ for enhanced solubility in polar solvents) .

- Microwave Assistance : Reduce reaction time and improve yields under controlled microwave irradiation (e.g., 100°C, 30 min) .

- Analytical Monitoring : Use HPLC to track reaction progress and identify byproducts (e.g., protodeboronation) .

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

- WinGX Suite : Enables refinement of X-ray diffraction data to determine bond lengths, angles, and torsional strain caused by chlorine substituents .

- Key Metrics : Compare experimental unit cell parameters with computational predictions to validate structural models .

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅BCl₂O₂ | |

| Molecular Weight | 190.82 g/mol | |

| CAS Number | 135145-90-3 | |

| ¹¹B NMR Shift | ~30 ppm (singlet) | |

| Common Byproducts | Protodeboronation adducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products